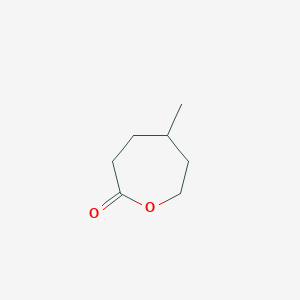

5-Methyloxepan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyloxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXMFQWTDCWMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)OCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33660-02-5 | |

| Details | Compound: 2-Oxepanone, 5-methyl-, homopolymer | |

| Record name | 2-Oxepanone, 5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33660-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyloxepan-2-one

Foreword: The Significance of 5-Methyloxepan-2-one in Modern Chemistry

This compound, a substituted ε-caprolactone, is a molecule of considerable interest in the fields of polymer chemistry and drug discovery. Its structural features, including a seven-membered lactone ring and a methyl substituent, impart unique properties to polymers derived from it, influencing their biodegradability, thermal stability, and mechanical strength. In the pharmaceutical industry, the oxepanone scaffold is a recurring motif in various biologically active molecules. The targeted synthesis of derivatives such as this compound is crucial for the development of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

I. The Cornerstone of Synthesis: Baeyer-Villiger Oxidation of 4-Methylcyclohexanone

The most direct and widely employed method for the synthesis of this compound is the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This classical ring-expansion reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[1]

A. Mechanistic Insights and Regioselectivity

The Baeyer-Villiger oxidation proceeds via the formation of a Criegee intermediate, which then undergoes a concerted rearrangement. The regioselectivity of the oxygen insertion is a critical aspect of this reaction. In the case of unsymmetrical ketones like 4-methylcyclohexanone, the migratory aptitude of the adjacent carbon atoms dictates the major product. The general order of migratory preference is tertiary alkyl > secondary alkyl > primary alkyl > methyl.

In the oxidation of 4-methylcyclohexanone, the two potential migrating groups are a secondary carbon (C2) and another secondary carbon (C6). However, the migratory aptitude is influenced by the substitution pattern. The more substituted carbon atom preferentially migrates. Therefore, the migration of the more substituted secondary carbon (the methine group at C4 is not adjacent to the carbonyl) leads to the formation of this compound as the major product over its isomer, 4-methyloxepan-2-one.

Caption: Baeyer-Villiger oxidation of 4-methylcyclohexanone.

B. Chemical Oxidation: The Use of Peroxyacids

meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the Baeyer-Villiger oxidation.[2] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or chloroform, and often includes a buffer, like sodium bicarbonate, to neutralize the acidic byproduct, meta-chlorobenzoic acid.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylcyclohexanone (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Value |

| Starting Material | 4-Methylcyclohexanone |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

C. Biocatalytic Oxidation: A Greener Approach

In recent years, biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that can catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity under mild reaction conditions.[3] The use of whole-cell biocatalysts or isolated enzymes offers advantages such as reduced waste generation and the avoidance of harsh reagents.

A chemo-enzymatic approach utilizing Candida antarctica lipase B (CALB) for the in-situ generation of the peroxy acid from a carboxylic acid and hydrogen peroxide has been successfully applied to the synthesis of 4-methylcaprolactone (this compound).[4][5]

Experimental Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation

-

Reaction Mixture: In a round-bottom flask, combine 4-methylcyclohexanone (0.5 mmol), a suitable carboxylic acid (e.g., octanoic acid, 1 mmol), and toluene (1 ml).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435, 0.1 g).

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (1 mmol) dropwise to the mixture.

-

Incubation: Seal the flask and shake at a constant temperature (e.g., 25 °C) for 3-8 days.

-

Work-up: After the reaction, wash the mixture with a 10% aqueous solution of sodium bicarbonate.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, concentrate, and purify by column chromatography (hexane:ethyl acetate, 4:1) to yield (R)-4-methylcaprolactone with a reported yield of 93%.[4]

| Parameter | Value |

| Biocatalyst | Candida antarctica lipase B (CALB) |

| Primary Oxidant | Hydrogen Peroxide (30% aq.) |

| Peracid Precursor | Carboxylic Acid |

| Solvent | Toluene |

| Temperature | 18-25 °C |

| Reported Yield | 93% |

II. Alternative Synthetic Strategies

A. Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, including lactones. This reaction typically involves an acyclic diene precursor that undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. The synthesis of this compound via RCM would necessitate the preparation of a suitable unsaturated hydroxy acid or ester precursor.

Caption: General workflow for lactone synthesis via RCM.

This multi-step approach offers flexibility in introducing various substituents but is generally less atom-economical than the direct Baeyer-Villiger oxidation.

III. Characterization and Purity Assessment

The successful synthesis of this compound must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methylene protons adjacent to the oxygen and carbonyl groups, and the methine proton. For comparison, the 1H NMR spectrum of the related 5-methyl-2-hexanone shows a singlet for the acetyl protons at ~2.14 ppm and a doublet for the methyl protons at ~0.89 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group, typically in the range of 1720-1740 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for assessing the purity of the final product and for monitoring the progress of the reaction.

IV. Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This method offers high yields and predictable regioselectivity. The choice between a classical chemical approach using peroxyacids and a greener biocatalytic route will depend on factors such as scale, desired enantiopurity, and environmental considerations. As the demand for functionalized polymers and complex pharmaceutical intermediates grows, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted lactones like this compound will remain an active area of research. Future efforts may focus on the discovery of novel catalysts, both chemical and biological, that can operate under milder conditions with enhanced substrate scope and selectivity.

V. References

-

Chrobok, A., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications, 51(82), 15141-15144. Available at: [Link]

-

Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica, (Especial 2019). Available at: [Link]

-

Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633.

-

Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798.

-

Synthesis Workshop. (2020, July 11). The Baeyer-Villiger Oxidation (Episode 15) [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

-

Chrobok, A., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications, 51(82), 15141-15144. Available at: [Link]

-

Karande, R., et al. (2018). Biocatalytic conversion of cycloalkanes to lactones using an in-vivo cascade in Pseudomonas taiwanensis VLB120. Biotechnology and Bioengineering, 115(2), 312-320. Available at: [Link]

-

Master Organic Chemistry. (2019, September 5). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

IQ UFRGS. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]

-

Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry - Section B, 61B(7), 808-814. Available at: [Link]

-

Bretschneider, L., et al. (2021). Characterization of different biocatalyst formats for BVMO‐catalyzed cyclohexanone oxidation. Biotechnology and Bioengineering, 118(7), 2719-2733. Available at: [Link]

-

alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

Sources

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]

- 4. rsc.org [rsc.org]

- 5. Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 5-Methyl-2-hexanone(110-12-3) 1H NMR spectrum [chemicalbook.com]

Introduction: The Significance of Substituted Caprolactones

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyloxepan-2-one

This guide provides a comprehensive technical overview of this compound, a methyl-substituted derivative of ε-caprolactone. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes foundational chemical principles with practical insights into the synthesis, characterization, and potential applications of this heterocyclic compound. Given the limited direct literature on the 5-methyl isomer, this guide leverages established knowledge of related substituted caprolactones to provide an authoritative and scientifically grounded perspective.

Poly(ε-caprolactone) (PCL) is a well-established biodegradable and biocompatible polyester, valued in the biomedical field for applications ranging from drug delivery systems to tissue engineering scaffolds.[1] The introduction of functional groups, such as a methyl group, onto the caprolactone ring is a key strategy for tuning the physicochemical properties of the monomer and the resulting polymer.[2] A methyl substituent can influence crystallinity, degradation rate, and thermal properties, making methyl-substituted oxepanones like this compound valuable monomers for creating next-generation biomaterials with tailored performance.[3] The position of the methyl group is critical, as it dictates steric hindrance and electronic effects that impact both polymerization kinetics and polymer characteristics.[2]

Molecular Structure and Core Physicochemical Properties

This compound, also known as 5-methyl-ε-caprolactone, is a seven-membered cyclic ester (lactone). Its core structure consists of an oxepane ring with a ketone group at the 2-position and a methyl group at the 5-position.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value (Predicted/Comparative) | Source/Basis |

| Molecular Formula | C₇H₁₂O₂ | - |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Colorless liquid (Expected) | Comparison with ε-caprolactone[5] |

| Boiling Point | ~240-250 °C | Lower than ε-caprolactone (241°C) due to methyl branching[5] |

| Solubility | Miscible with most organic solvents; sparingly soluble in water | Comparison with ε-caprolactone[5] |

Synthesis Pathway: The Baeyer-Villiger Oxidation

The most logical and industrially relevant synthetic route to methyl-substituted caprolactones is the Baeyer-Villiger oxidation of the corresponding methylcyclohexanone.[3][5] For this compound, the precursor is 4-methylcyclohexanone.

The Baeyer-Villiger reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[6] A critical aspect of this synthesis is regioselectivity. The oxidation of an unsymmetrical ketone like 4-methylcyclohexanone can lead to the insertion of an oxygen atom on either side of the carbonyl group, resulting in two possible regioisomeric lactones: 4-Methyloxepan-2-one and This compound .

The migratory aptitude of the adjacent carbon atoms dictates the product ratio. Generally, more substituted carbons migrate preferentially. In this case, both carbons adjacent to the carbonyl are secondary, but one is closer to the electron-donating methyl group. This subtle electronic difference and steric factors will influence the final isomer ratio, which must be determined experimentally.

Diagram: Synthesis of this compound

Caption: Baeyer-Villiger oxidation of 4-methylcyclohexanone yielding two regioisomers.

Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation

This protocol is a representative procedure adapted from established methods for similar ketones.[6][7]

-

Dissolution: Dissolve 4-methylcyclohexanone (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM. Add this solution dropwise to the cooled ketone solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-CBA) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude oil, containing a mixture of 4- and this compound, can be purified by column chromatography on silica gel or by fractional distillation under vacuum to separate the isomers.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Notes |

| ¹H NMR | -CH- (at C5) | ~1.5-1.9 ppm | Methylene protons adjacent to the methyl group. |

| -CH₂-O- (at C7) | ~4.2 ppm | Protons adjacent to the ring oxygen, deshielded. | |

| -CH₂-C=O (at C3) | ~2.5 ppm | Protons alpha to the carbonyl group, deshielded. | |

| -CH₃ | ~0.9-1.1 ppm (doublet) | Methyl group protons. | |

| ¹³C NMR | C=O (at C2) | ~175 ppm | Carbonyl carbon of the ester. |

| -CH₂-O- (at C7) | ~65 ppm | Carbon adjacent to the ring oxygen. | |

| -CH- (at C5) | ~30-35 ppm | Methane carbon bearing the methyl group. | |

| -CH₃ | ~20 ppm | Methyl carbon. | |

| IR Spectroscopy | C=O Stretch | ~1725-1740 cm⁻¹ | Strong, characteristic absorption for a seven-membered lactone. |

| C-O Stretch | ~1150-1250 cm⁻¹ | Characteristic ester C-O bond absorption. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 128 | Corresponds to the molecular weight of C₇H₁₂O₂. |

| Fragmentation | Loss of CO₂, C₂H₄, etc. | Characteristic fragmentation patterns for lactones. |

Chemical Reactivity and Polymerization

The most significant chemical reaction of this compound is its Ring-Opening Polymerization (ROP) , which yields poly(5-methyl-ε-caprolactone). This polymerization can be initiated by various catalytic systems, including organometallic catalysts (e.g., tin(II) octoate), organic catalysts, and enzymes.[3][8]

The presence of the methyl group at the 5-position (the δ-position relative to the carbonyl) is expected to have a notable impact on polymerization kinetics compared to unsubstituted ε-caprolactone. Recent studies have shown that the position of an alkyl substituent strongly influences reactivity. A δ-substituted monomer, such as this compound, is reported to exhibit faster polymerization kinetics than isomers with substituents at other positions.[2] This is attributed to a combination of steric and electronic effects that influence the susceptibility of the ester bond to nucleophilic attack.

Diagram: Ring-Opening Polymerization (ROP) Mechanism

Caption: General mechanism for the catalyzed Ring-Opening Polymerization of this compound.

The resulting polymer, poly(5-methyl-ε-caprolactone), is expected to be more amorphous than PCL. The methyl side groups disrupt the regular packing of polymer chains, thereby reducing the degree of crystallinity. This leads to a lower melting point, altered mechanical properties (e.g., increased flexibility), and potentially a faster degradation rate, which are desirable traits for certain drug delivery and soft tissue engineering applications.

Applications in Drug Development and Research

The tailored properties of polymers derived from this compound make them attractive for several areas of pharmaceutical and biomedical research:

-

Drug Delivery: The increased amorphous content can lead to more predictable and tunable drug release profiles from polymeric nanoparticles or implants.

-

Tissue Engineering: Softer, more flexible scaffolds can be fabricated for applications in soft tissue regeneration where matching the mechanical properties of the native tissue is crucial.

-

Functionalizable Polymers: The monomer serves as a platform for creating copolymers with other lactones (e.g., lactide, glycolide) to generate a wide array of biodegradable materials with a broad spectrum of properties.

Conclusion

This compound represents a valuable but under-characterized monomer in the family of substituted caprolactones. While direct experimental data is sparse, a robust understanding of its chemical properties can be synthesized from the well-established chemistry of its parent compound and related isomers. Its synthesis via Baeyer-Villiger oxidation of 4-methylcyclohexanone is a logical and scalable route, though control of regioselectivity remains a key consideration. The primary utility of this monomer lies in its ability to undergo ring-opening polymerization to produce polyesters with modified thermal, mechanical, and degradation properties. As the demand for advanced biomaterials grows, a deeper experimental investigation into this compound and its corresponding polymer is warranted to fully unlock its potential in drug development and regenerative medicine.

References

-

PubChem. (n.d.). 5-Ethyl-5-methyloxolan-2-one. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Methylazepan-2-one. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-epsilon-caprolactone. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Dioxepan-2-one. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Kittredge, J. S., & Isbell, A. F. (1977). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. Retrieved February 6, 2026, from [Link]

-

Góral, M., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications. Retrieved February 6, 2026, from [Link]

-

Gunatillake, P. A., & Adhikari, R. (2016). The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid). PMC. Retrieved February 6, 2026, from [Link]

-

Gomez-Lopez, J., et al. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones. RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Zhang, Y., et al. (2026). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts: The Vital Role of Coordinated Methanol. Industrial & Engineering Chemistry Research. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: Direct access to enantioenriched lactone. Retrieved February 6, 2026, from [Link]

-

Kliber, M., et al. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules. Retrieved February 6, 2026, from [Link]

-

MolSoft. (n.d.). 5-Methyl-2-hexanone. Retrieved February 6, 2026, from [Link]

-

US EPA. (n.d.). 2-Hexanone, 5-methyl-. Substance Details - SRS. Retrieved February 6, 2026, from [Link]

-

Nicole. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. Retrieved February 6, 2026, from [Link]

-

Sasal, H., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Physical and biocompatibility properties of poly-ε-caprolactone produced using in situ polymerisation: A novel manufacturing technique for long-fibre composite materials. Retrieved February 6, 2026, from [Link]

-

NIH. (2021). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Caprolactone. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved February 6, 2026, from [Link]

-

IQ UFRGS. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Organometallic and Enzymatic Catalysis for Ring Opening Copolymerization of epsilon-Caprolactone and 4-methyl-epsilon-Caprolactone. Retrieved February 6, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Retrieved February 6, 2026, from [Link]

-

Revistas UFMT. (n.d.). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Retrieved February 6, 2026, from [Link]

Sources

- 1. The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-epsilon-caprolactone | C7H12O2 | CID 200238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Caprolactone - Wikipedia [en.wikipedia.org]

- 6. Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Structural Elucidation and Conformational Analysis of 5-Methyloxepan-2-one

Executive Summary & Synthesis Context

5-Methyloxepan-2-one (commonly referred to as

This guide provides an authoritative protocol for the characterization of this compound, focusing on high-field NMR (

Synthesis Pathway (Baeyer-Villiger Oxidation)

The standard synthesis involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. Because the starting material is symmetric across the C1-C4 axis, the regioselectivity of the oxygen insertion yields a single structural isomer, though the product is a racemate (enantiomeric pair).

Figure 1: Synthetic workflow for this compound. Rigorous removal of acidic byproducts (m-chlorobenzoic acid) is critical, as trace acids will catalyze premature ring-opening polymerization (ROP).

NMR Methodology & Sample Preparation

To resolve the complex multiplets arising from the flexible 7-membered ring, specific acquisition parameters are required.

Protocol: High-Resolution Acquisition

-

Solvent: Chloroform-

(CDCl -

Concentration: 10-15 mg in 0.6 mL solvent (dilute conditions prevent intermolecular aggregation).

-

Instrument: Minimum 400 MHz; 600 MHz recommended for full resolution of diastereotopic couplings.

-

Temperature: 298 K (Standard). Variable Temperature (VT) NMR (down to 233 K) may be used to freeze ring conformers.

Structural Elucidation: Spectral Analysis

Numbering Scheme

For consistency with IUPAC nomenclature for heterocycles:

-

Position 2: Carbonyl Carbon (C=O)

-

Position 3:

-methylene -

Position 4:

-methylene -

Position 5:

-methine (bearing the Methyl group) -

Position 6:

-methylene -

Position 7:

-methylene (adjacent to O)

H NMR Assignment (CDCl , 400 MHz)

The methyl group at C5 breaks the symmetry of the ring. Consequently, the protons at C4, C6, and C7 are diastereotopic , appearing as complex multiplets rather than simple triplets.

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( |

| H-7 | CH | 4.15 – 4.25 | Multiplet (ddd) | 2H | Deshielded by adjacent Oxygen. Diastereotopic splitting often observed. |

| H-3 | CH | 2.55 – 2.68 | Multiplet | 2H | |

| H-5 | CH | 1.80 – 1.95 | Multiplet | 1H | Methine proton. Center of chirality. |

| H-6 | CH | 1.50 – 1.75 | Multiplet | 2H | Overlaps significantly with H-4. |

| H-4 | CH | 1.40 – 1.60 | Multiplet | 2H | Complex coupling to H-3 and H-5. |

| -CH | CH | 0.98 | Doublet | 3H |

Key Diagnostic Feature: The integration ratio between the methyl doublet (0.98 ppm) and the

C NMR Assignment

The carbon spectrum provides the definitive skeleton verification.

| Position | Shift ( | Assignment |

| C-2 | 176.2 | Carbonyl (C=O). Characteristic lactone shift. |

| C-7 | 68.4 | |

| C-3 | 37.1 | |

| C-5 | 35.2 | Methine (CH). Branch point. |

| C-6 | 33.8 | |

| C-4 | 29.5 | |

| -CH | 21.8 | Methyl Group. |

Advanced Characterization: 2D NMR Logic

To prove the connectivity of the 7-membered ring (vs. a linear isomer or wrong insertion), 2D correlations are essential.

Figure 2: Connectivity logic. The HMBC correlation from H-7 to C-2 is the "smoking gun" for ring closure (lactone formation). The H5-Methyl COSY correlation confirms the substituent position.

Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the 7-membered oxepanone ring is flexible, existing in dynamic equilibrium between Chair (C) and Twist-Chair (TC) forms.

-

Methyl Group Influence: The methyl substituent at C5 prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.

-

Dynamic Averaging: At room temperature (298 K), the NMR signals are time-averaged. The "multiplet" appearance of H-4 and H-6 arises because the ring flip is fast on the NMR timescale, but the chiral center at C5 renders the geminal protons (

and -

Low-Temperature Studies: Cooling the sample to -40°C (233 K) will broaden and eventually split the signals as the ring flip slows, allowing the resolution of distinct conformers.

Application: Monitoring Polymerization (ROP)

In drug delivery and polymer research, this molecule is polymerized to Poly(5-methyl-

-

Monomer Signal: H-7 (

-CH -

Polymer Signal: Upon ring opening, the chemical environment changes slightly. The H-7 signal shifts upfield to approximately 4.05 – 4.10 ppm (broadened).

-

Conversion Calculation:

(Where

References

-

Baeyer-Villiger Oxidation Mechanism & Regioselectivity: Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. [Link]

-

Polymerization and Characterization of Substituted Caprolactones: Kouparitsas, I. K., et al. (2019).[4] Synthesis and Electrospinning of Polycaprolactone from an Aluminium-Based Catalyst.[4] Molecules. [Link][1][2][3][4][5][6][7][8][9][10][11]

-

NMR Data Verification (SDBS/PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one (Lactam analog structural comparison). [Link]

-

Conformational Analysis of 7-Membered Lactones: Wiberg, K. B. (2003). Conformational Studies of 7-Membered Rings. Journal of Organic Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 5-Methyl-2-hexanone(110-12-3) 1H NMR [m.chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]

- 7. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization and Synthetic Validation of 5-Methyloxepan-2-one

Executive Summary

5-Methyloxepan-2-one (CAS: 1121-84-2), also known as

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a validated synthetic workflow for researchers requiring high-purity monomer for polymerization or chiral building block applications.

Spectroscopic Profile

The following data represents the consensus spectroscopic signature for this compound in CDCl

Nuclear Magnetic Resonance ( H & C NMR)

The asymmetry of the seven-membered ring creates distinct chemical environments for the methylene protons.

Table 1:

| Position | Proton Type | Shift ( | Multiplicity | Integration | Structural Assignment |

| H-7 | 4.15 – 4.28 | Multiplet | 2H | Adjacent to Oxygen (Deshielded) | |

| H-3 | 2.55 – 2.68 | Multiplet | 2H | Adjacent to Carbonyl | |

| H-4, H-6 | 1.50 – 1.95 | Multiplet (Overlapping) | 4H | Ring Methylenes | |

| H-5 | Methine | 1.80 – 1.90 | Multiplet | 1H | Methine bearing Methyl group |

| -CH | Methyl | 0.95 – 1.05 | Doublet ( | 3H | Methyl substituent |

Analyst Note: The splitting of the methyl group into a doublet is the primary diagnostic peak for confirming the integrity of the alkyl chain. The broadening of the H-7 and H-3 peaks is characteristic of the conformational flexibility of the seven-membered ring.

Table 2:

| Carbon Type | Shift ( | Assignment |

| C=O | 176.2 | Lactone Carbonyl |

| C-7 | 68.1 | |

| C-3 | 37.4 | |

| C-5 | 35.2 | Methine (CH-CH |

| C-6 | 33.8 | |

| C-4 | 29.5 | |

| CH | 21.8 | Methyl Group |

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): 1725 – 1735 cm -

C-O Stretch: 1160 – 1240 cm

(Strong). -

C-H Stretch: 2930 – 2960 cm

(Aliphatic).

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 128 (Weak). -

Base Peak: m/z 55 or 42 (Typical hydrocarbon fragments).

-

Diagnostic Fragments: Loss of CO

(M-44), Loss of Methyl (M-15).

Structural Logic & Connectivity

The following diagram illustrates the connectivity logic used to assign the NMR signals, confirming the regiochemistry of the Baeyer-Villiger insertion.

Figure 1: NMR connectivity logic. Note the strong deshielding effects at C7 and C3, which serve as the primary "bookends" for spectral assignment.

Synthesis & Validation Protocol

The most reliable route to this compound is the Baeyer-Villiger Oxidation of 4-methylcyclohexanone. This reaction is regioselective; the migration of the secondary carbon (C3 or C5 of the ketone) occurs preferentially, but due to the symmetry of the starting material (4-methylcyclohexanone), both migration pathways yield the same 5-methyl product.

Reaction Scheme[1][2]

Figure 2: Synthetic pathway via Baeyer-Villiger Oxidation.

Detailed Protocol (m-CPBA Method)

Safety: m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidant and shock-sensitive. Work in a fume hood.

-

Preparation: Dissolve 4-methylcyclohexanone (10.0 mmol, 1.12 g) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C using an ice bath. Add m-CPBA (12.0 mmol, ~70-75% purity, approx. 2.7 g) portion-wise over 15 minutes to prevent exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Solvent: Hexane/EtOAc 3:1); the starting ketone spot (

) should disappear. -

Workup (Critical Step):

-

Cool the mixture to 0°C to precipitate most of the m-chlorobenzoic acid byproduct. Filter the solid.

-

Wash the filtrate with 10% Na

SO -

Wash with saturated NaHCO

(3 x 20 mL) to remove residual acidic byproducts. -

Wash with Brine (1 x 20 mL), dry over anhydrous MgSO

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via vacuum distillation (b.p. approx 90-95°C at 0.5 mmHg) or column chromatography (Silica gel, Hexane:EtOAc 4:1).

Quality Control (Self-Validation)

To ensure the product is this compound and not the starting material or a linear hydrolysis product:

-

IR Check: Look for the shift in carbonyl frequency. Ketone (starting material)

1715 cm -

NMR Integration: The ratio of the methyl doublet (3H) to the

-methylene multiplet (2H at ~4.2 ppm) must be 3:2 . -

Absence of Vinyl Protons: Ensure no peaks appear at 5.0–6.0 ppm, which would indicate elimination side reactions (unsaturated products).

References

-

Baeyer-Villiger Oxidation Mechanism & Kinetics

- Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.

-

Chemo-enzymatic Synthesis of Methylcaprolactones

- Drożdż, A., & Chrobok, A. (2016). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution. RSC Advances.

-

Polymerization Context (Polycaprolactone Derivatives)

- Pitt, C. G., et al. (1981). Aliphatic polyesters. I. The degradation of poly(epsilon-caprolactone) in vivo. Journal of Applied Polymer Science.

-

Spectroscopic Database Validation

- SDBS (Spectral Database for Organic Compounds), AIST, Japan. Compound: 5-Methyl-2-oxepanone.

Methodological & Application

Application Note: Precision Synthesis of Poly(5-Methyloxepan-2-one)

Executive Summary & Rationale

Poly(ε-caprolactone) (PCL) is a cornerstone of biodegradable polymers, yet its high crystallinity (approx. 50-60%) and melting point (~60°C) limit its utility in soft tissue engineering and elastomeric applications.

Poly(5-Methyloxepan-2-one) (P5MO) is the amorphous analog of PCL. The introduction of a methyl substituent at the 5-position of the lactone ring disrupts chain packing, suppressing crystallization while retaining the degradable ester backbone. This results in a polymer that is amorphous at body temperature, exhibiting a glass transition temperature (

This guide details the end-to-end workflow: from the regioselective synthesis of the monomer (this compound) to its controlled Ring-Opening Polymerization (ROP) using two distinct catalytic systems: Stannous Octoate (Sn(Oct)₂) for robust, high-molecular-weight synthesis, and Triazabicyclodecene (TBD) for metal-free, precision organocatalysis.

Pre-cursor Protocol: Monomer Synthesis

Note: this compound is not always commercially available in polymer-grade purity. In-house synthesis via Baeyer-Villiger oxidation is often required.

Reaction Logic

The oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (mCPBA) yields this compound. The regioselectivity is governed by the migration aptitude of the carbon center; however, since 4-methylcyclohexanone is symmetric, oxygen insertion on either side of the carbonyl yields the same 5-methyl isomer.

Diagram: Monomer Synthesis Pathway

Figure 1: Baeyer-Villiger oxidation pathway for converting 4-methylcyclohexanone to the 7-membered lactone monomer.[1]

Protocol Steps

-

Setup: Dissolve 4-methylcyclohexanone (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C under Argon.

-

Addition: Slowly add mCPBA (1.2 eq) to maintain temperature <5°C. The reaction is exothermic.

-

Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2]

-

Workup (Critical):

-

Filter off the precipitated m-chlorobenzoic acid.

-

Wash filtrate with aqueous sodium sulfite (to quench peroxides) and sodium bicarbonate (to remove acid traces).

-

-

Purification: Distill under reduced pressure over CaH₂.

-

Checkpoint: Monomer purity must be >99.5% by GC. Any trace of water or acid will kill the ROP living character.

-

Polymerization Strategies: Metal vs. Organocatalytic[3][4]

We present two validated protocols. Choose based on your application needs.

| Feature | Protocol A: Metal Catalysis (Sn(Oct)₂) | Protocol B: Organocatalysis (TBD) |

| Primary Use | Bulk materials, FDA-approved history (PCL context). | Biomedical, electronic applications requiring zero metal residue.[3] |

| Mechanism | Coordination-Insertion. | Nucleophilic Activation / H-Bonding. |

| Reaction Temp | 110°C – 130°C. | Room Temperature (25°C). |

| Rate | Slower (Hours to Days). | Fast (Minutes to Hours). |

| Control (PDI) | Moderate (1.2 – 1.5). | High (1.05 – 1.2). |

Diagram: ROP Mechanisms

Figure 2: Mechanistic comparison of Stannous Octoate vs. TBD mediated polymerization.

Detailed Protocols

Protocol A: Sn(Oct)₂ Mediated Bulk Polymerization

Best for: High molecular weight targeting, solvent-free synthesis.

Reagents:

-

Monomer: this compound (Dry, distilled).

-

Catalyst: Stannous Octoate (Sn(Oct)₂).[4]

-

Initiator: Benzyl Alcohol (BnOH) or PEG (for block copolymers).

Procedure:

-

Drying: Flame-dry a Schlenk tube under vacuum; purge with Argon x3.

-

Charging: Add Monomer (e.g., 5.0 g, 39 mmol) and Initiator (BnOH) via syringe.

-

Target Mn: Defined by [Monomer]/[Initiator] ratio. For Mn = 10k, use ~0.5 mmol BnOH.[3]

-

-

Catalyst Addition: Add Sn(Oct)₂ (approx. 1/500 to 1/1000 molar ratio relative to monomer) as a solution in dry toluene, then evaporate toluene under vacuum if strictly bulk conditions are desired.

-

Polymerization: Immerse flask in an oil bath at 110°C . Stir via magnetic bar.

-

Viscosity Warning: As conversion increases, the mixture will become extremely viscous. Mechanical stirring or stopping at ~80% conversion may be necessary.

-

-

Termination: Cool to RT. Dissolve the solid/gum in a minimal amount of DCM.

-

Precipitation: Dropwise addition into excess cold Methanol (-20°C). Filter and dry under vacuum.[3]

Protocol B: TBD-Catalyzed Solution Polymerization

Best for: Narrow PDI, complex architectures, room temperature.

Reagents:

-

Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[3][5][6] Must be stored in glovebox.

-

Solvent: Anhydrous Toluene or THF.

-

Quenching Agent: Benzoic acid.

Procedure:

-

Inert Environment: Perform setup in a glovebox or using strict Schlenk technique.

-

Solution Prep: Dissolve Monomer (1.0 M concentration) and Initiator (BnOH) in dry Toluene.

-

Initiation: Add TBD (0.5 – 1.0 mol% relative to monomer).

-

Reaction: Stir at 25°C .

-

Speed: Reaction is rapid. 90% conversion often reached in <30 minutes.

-

-

Quenching: Add excess Benzoic acid (dissolved in DCM) to neutralize TBD immediately upon reaching desired time/conversion.

-

Why? TBD is a transesterification catalyst. If not killed immediately, it will reshuffle the polymer chains (back-biting), broadening the PDI.

-

-

Purification: Precipitate in cold Methanol.

Characterization & Validation

Nuclear Magnetic Resonance ( H NMR)

Dissolve ~10 mg polymer in CDCl₃.

-

Key Signals:

-

4.05 – 4.15 ppm (m, 2H):

-

2.30 – 2.40 ppm (m, 2H):

- 0.90 – 1.00 ppm (d, 3H): Methyl group (-CH₃).

-

4.05 – 4.15 ppm (m, 2H):

-

Conversion Calculation: Compare the integration of the polymer

-CH₂ peak (~4.1 ppm) vs. the monomer

Thermal Analysis (DSC)

-

PCL Reference:

, -

P5MO Target:

- : None (Amorphous) or very weak/low melting if stereoregularity is low.

- : -40°C to -50°C.

-

Note: If you see a strong melting peak >50°C, you likely have PCL contamination or significant blockiness if copolymerizing.

Gel Permeation Chromatography (GPC)

-

Use THF as eluent, Polystyrene standards.

-

Correction Factor: P5MO has a different hydrodynamic volume than PS. Use Mark-Houwink parameters for PCL as a close approximation if specific P5MO parameters are unavailable, but report as "PS-equivalent molecular weight."

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Impure Monomer (Acid/Water). | Redistill monomer over CaH₂. Ensure Schlenk lines are leak-free. |

| Broad PDI (>1.5) | Transesterification (Back-biting). | Stop reaction at lower conversion (<90%). Use TBD instead of Sn(Oct)₂. Quench immediately. |

| Low Molecular Weight | High Initiator concentration or "Water Initiation". | Dry all reagents. Water acts as an initiator, lowering target Mn. |

| Yellow Discoloration | Oxidation of Catalyst/TBD. | Ensure strict anaerobic conditions. TBD is sensitive to moisture/air over time. |

References

-

Baeyer-Villiger Oxidation Mechanism

- Renz, M., & Meunding, B. (2002). "The Baeyer–Villiger Oxidation of Ketones and Aldehydes." Topics in Current Chemistry.

-

Organocatalytic ROP (TBD)

- Simon, L., & Goodman, J. M. (2007). "Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters." Journal of Organic Chemistry.

-

Synthesis and Properties of Substituted Polycaprolactones

- Pittman, C. U., et al. (2000). "Synthesis and characterization of methyl-substituted poly(epsilon-caprolactone)s." Macromolecules.

-

Comparison of Catalysts (Sn vs Organocatalysts)

-

Kamber, N. E., et al. (2007).[4] "Organocatalytic Ring-Opening Polymerization." Chemical Reviews.

-

-

Biomedical Applications of Amorphous Polyesters

- Woodruff, M. A., & Hutmacher, D. W. (2010). "The return of a forgotten polymer—Polycaprolactone in the 21st century." Progress in Polymer Science.

Sources

- 1. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

"copolymerization of 5-Methyloxepan-2-one with lactide"

Topic: Application Note: Controlled Copolymerization of 5-Methyloxepan-2-one with L-Lactide

Abstract & Strategic Overview

This application note details the protocol for the ring-opening copolymerization (ROP) of This compound (5-MeO) with L-Lactide (L-LA) . While Poly(L-lactide) (PLLA) is a gold standard in bioresorbable medical devices, its high crystallinity and brittleness limit its use in soft tissue engineering.

The incorporation of 5-MeO—a methyl-substituted derivative of

Monomer Synthesis & Purification (Pre-requisite)

As this compound is not a standard catalog item for many suppliers, it is typically synthesized via the Baeyer-Villiger oxidation of 4-methylcyclohexanone.

Chemical Principle: The oxidation inserts an oxygen atom adjacent to the carbonyl group. Since 4-methylcyclohexanone is symmetric, regioselectivity issues are avoided, yielding this compound exclusively.

Protocol:

-

Reagents: Dissolve 4-methylcyclohexanone (1.0 eq) in Dichloromethane (DCM).

-

Oxidation: Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC/GC.

-

Workup: Quench with aqueous

(to remove excess peroxide) and -

Purification (CRITICAL): Distill the crude lactone under reduced pressure over

.-

Why: Trace water or acidic impurities will kill the ROP catalyst or initiate uncontrolled chains.

-

Target Purity: >99.5%, water content <50 ppm (Karl Fischer).

-

Copolymerization Protocol (Bulk Melt)

This protocol utilizes Tin(II) 2-ethylhexanoate (Sn(Oct)

Experimental Setup

-

Reaction Vessel: Silanized glass ampoules or heavy-walled Schlenk flask equipped with a magnetic stir bar.

-

Atmosphere: Dry Nitrogen or Argon (Inert gas line required).

-

Temperature Control: Oil bath capable of maintaining

.

Reagent Preparation

-

L-Lactide (L-LA): Recrystallize twice from dry toluene. Dry under vacuum at 40°C for 24h.

-

This compound (5-MeO): Freshly distilled (as above).

-

Catalyst: Sn(Oct)

dissolved in dry toluene (approx. 0.1 M stock solution). -

Co-initiator: Benzyl alcohol (BnOH), distilled and stored over molecular sieves.

Step-by-Step Procedure

-

Charging: In a glovebox or under active

flow, charge the reaction vessel with L-LA and 5-MeO at the desired molar ratio (e.g., 70:30). -

Drying (Melt-Phase): If not using a glovebox, melt the monomer mix at 110°C under vacuum for 30 mins to remove surface moisture, then backfill with Argon.

-

Initiation:

-

Add BnOH (controls Molecular Weight, MW). Target

. -

Add Sn(Oct)

solution. Target monomer-to-catalyst ratio

-

-

Polymerization:

-

Seal the vessel (or close stopcock).

-

Immerse in oil bath at 130°C .

-

Duration: 24–48 hours.

-

Note on Kinetics: 5-MeO is less reactive than L-LA due to steric hindrance. Long reaction times are required to achieve high conversion and facilitate transesterification (randomization of the sequence).

-

-

Termination: Remove from heat. Dissolve the crude melt in a minimum amount of Chloroform or DCM.

-

Precipitation: Drop the polymer solution slowly into cold Methanol (

) under vigorous stirring. The copolymer will precipitate as a gummy white solid. -

Drying: Dry in a vacuum oven at 40°C for 48 hours to constant weight.

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the Coordination-Insertion mechanism governing the ROP.

Caption: Workflow from monomer synthesis (Baeyer-Villiger) to Sn(Oct)2-catalyzed Ring-Opening Copolymerization.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized polymer must be validated against the following criteria.

Nuclear Magnetic Resonance ( NMR)

Dissolve 10 mg polymer in

-

L-Lactide Unit: Methine quartet (

ppm), Methyl doublet ( -

5-MeO Unit: Look for the methylene protons adjacent to oxygen (

ppm). -

Sequence Distribution:

-

Blocky: Sharp, distinct peaks.

-

Random: Broadening or splitting of carbonyl-adjacent signals due to triad sensitivity (e.g., LA-LA-LA vs. LA-MeO-LA).

-

-

Calculation:

(Where

Thermal Analysis (DSC)

-

Protocol: Heat from -60°C to 200°C at 10°C/min.

-

Expectation:

-

Pure PLA:

, -

Pure P(5-MeO):

(Amorphous). -

Copolymer: Single

indicates a random copolymer (Fox Equation applies). Two -

Target: For elastomeric applications, aim for

.

-

Typical Property Data

| Parameter | Poly(L-LA) | Poly(5-MeO) | P(LA-co-5MeO) (50:50) |

| Structure | Semi-Crystalline | Amorphous | Amorphous / Low Crystallinity |

| ~60 | ~ -55 | ~ -10 to 5 (Tunable) | |

| Modulus (MPa) | ~3000 (Stiff) | < 10 (Rubbery) | 10 - 100 (Elastomeric) |

| Degradation | Slow (Years) | Moderate | Fast (Amorphous regions hydrate faster) |

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Low Molecular Weight | High water content (initiator). | Dry monomers over |

| Two | Blocky structure; insufficient transesterification. | Increase reaction temperature to 140°C or extend time to force randomization. |

| Low 5-MeO Incorporation | Reactivity ratio mismatch ( | 5-MeO is sluggish. Ensure high conversion (>95%) to force its incorporation. |

| Brown Discoloration | Oxidative degradation.[1] | Ensure strict |

References

-

RSC Publishing.

-caprolactone catalyzed by mono- and dinuclear salen aluminum complexes." RSC Advances. Available at: [Link] -

MDPI. "Synthesis of Poly(l-lactide-co-

-caprolactone) Copolymer: Structure, Toughness, and Elasticity." Polymers.[2][3][4][5][6][7][8] Available at: [Link][9][10] -

Wiley Online Library. "Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer." Journal of Polymer Science Part A. Available at: [Link]

-

Revista Panorâmica. "Synthesis Optimization of the Baeyer-Villiger Oxidation of 3-Methylcyclohexanone." UFMT.[10] Available at: [Link]

Sources

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. 聚(L-丙交酯-co-己内酯) lactide:caprolactone 15:85, viscosity 1.5 dL/g | Sigma-Aldrich [sigmaaldrich.com]

- 3. Polycaprolactone - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Controlled ring-opening polymerization of L-lactide and 1,5-dioxepan-2-one forming a triblock copolymer [diva-portal.org]

- 7. Copolymers of 1,5-dioxepan-2-one and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]

Application Notes and Protocols for Poly(5-Methyloxepan-2-one) in Drug Delivery

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data and established protocols for poly(5-methyloxepan-2-one) are limited in publicly available scientific literature. The following application notes and protocols are therefore based on the extensive research and established methodologies for its parent polymer, poly(ε-caprolactone) (PCL), a widely studied and FDA-approved biodegradable polyester for drug delivery applications.[1][2] The methyl substitution at the 5-position of the oxepanone ring is expected to influence properties such as hydrophobicity, degradation rate, and drug-polymer interactions. Researchers should consider these potential differences when adapting the following protocols.

I. Introduction: The Promise of Substituted Polycaprolactones in Advanced Drug Delivery

Aliphatic polyesters, particularly poly(ε-caprolactone) (PCL), are leading candidates for the development of controlled drug delivery systems due to their excellent biocompatibility, biodegradability, and versatility in formulation.[1][3] The ability to modify the caprolactone monomer allows for the fine-tuning of the polymer's physicochemical properties to suit specific therapeutic needs.[1] Poly(this compound), a methylated derivative of PCL, represents a next-generation biomaterial with the potential for tailored drug encapsulation and release kinetics. The introduction of a methyl group can alter the polymer's crystallinity, hydrophobicity, and susceptibility to hydrolytic and enzymatic degradation, thereby offering a nuanced approach to designing sophisticated drug carriers.[1]

This guide provides a comprehensive overview of the methodologies for synthesizing and formulating poly(this compound) into nanoparticles for drug delivery, along with detailed protocols for their characterization and the evaluation of drug release profiles.

II. Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)

The most common and controlled method for synthesizing polyesters like PCL and its derivatives is ring-opening polymerization (ROP).[1] This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Causality Behind Experimental Choices:

-

Catalyst Selection: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of cyclic esters, known for its low toxicity and high efficiency.[4]

-

Initiator: A hydroxyl-containing compound, such as benzyl alcohol, is used to initiate the polymerization, allowing for control over the polymer chain length.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and at elevated temperatures to ensure efficient polymerization.

Experimental Workflow: Ring-Opening Polymerization

Caption: Workflow for the synthesis of poly(this compound).

Detailed Protocol: Synthesis of Poly(this compound)

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Reactant Charging: In a flame-dried round-bottom flask equipped with a magnetic stirrer, add the desired amount of this compound monomer, benzyl alcohol (initiator), and stannous octoate (catalyst). The monomer-to-initiator ratio will determine the target molecular weight.

-

Polymerization: Place the flask in a preheated oil bath at 110-130°C and stir under a nitrogen atmosphere for 24-48 hours.

-

Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane (DCM). Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration and wash with fresh cold methanol.

-

Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

-

Characterization: Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Analyze thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

III. Formulation of Poly(this compound) Nanoparticles

Polymeric nanoparticles are versatile carriers for drug delivery, offering advantages such as improved drug solubility, controlled release, and targeted delivery.[5] Several methods can be employed to formulate poly(this compound) into nanoparticles.

A. Nanoprecipitation (Solvent Displacement Method)

This method is suitable for encapsulating hydrophobic drugs and is known for its simplicity and reproducibility.[5]

Causality Behind Experimental Choices:

-

Solvent System: A water-miscible organic solvent (e.g., acetone, acetonitrile) is used to dissolve the polymer and drug. This solvent must be a non-solvent for the polymer when mixed with water.

-

Aqueous Phase: The aqueous phase, often containing a stabilizer, acts as the non-solvent, inducing the precipitation of the polymer into nanoparticles upon mixing.

-

Stabilizer: A surfactant or stabilizer (e.g., Pluronic® F68, polyvinyl alcohol (PVA)) is crucial to prevent nanoparticle aggregation and ensure colloidal stability.

Experimental Workflow: Nanoprecipitation

Caption: Nanoparticle formulation via nanoprecipitation.

Detailed Protocol: Nanoprecipitation

-

Organic Phase Preparation: Dissolve a specific amount of poly(this compound) and the hydrophobic drug in a suitable organic solvent (e.g., acetone).

-

Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 1% w/v Pluronic® F68) in deionized water.

-

Nanoparticle Formation: Rapidly inject the organic phase into the aqueous phase under moderate magnetic stirring. A milky suspension should form instantaneously.

-

Solvent Removal: Continue stirring at room temperature for several hours to allow for the complete evaporation of the organic solvent.

-

Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess stabilizer and unencapsulated drug.

-

Storage: Store the purified nanoparticle suspension at 4°C or lyophilize for long-term storage.

B. Emulsion-Solvent Evaporation Method

This technique is versatile and can be adapted for both hydrophobic (O/W emulsion) and hydrophilic (W/O/W double emulsion) drugs.[6]

Causality Behind Experimental Choices:

-

Emulsification: High-energy homogenization or sonication is required to create a stable emulsion of the polymer/drug solution in the aqueous phase.

-

Surfactant: A surfactant is essential to stabilize the emulsion droplets and prevent coalescence.

-

Solvent Evaporation: Gradual removal of the organic solvent leads to the solidification of the polymer droplets into nanoparticles.

Detailed Protocol: Oil-in-Water (O/W) Emulsion-Solvent Evaporation

-

Organic Phase: Dissolve poly(this compound) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane).

-

Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Purification and Storage: Follow the same purification and storage steps as in the nanoprecipitation method.

IV. Characterization of Poly(this compound) Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoparticle formulation.

| Parameter | Technique | Typical Expected Outcome/Rationale |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size typically 100-300 nm for effective cellular uptake. PDI < 0.2 indicates a monodisperse population. |

| Surface Charge (Zeta Potential) | DLS with an electrode | A zeta potential of ±30 mV or greater suggests good colloidal stability due to electrostatic repulsion. |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides visual confirmation of nanoparticle size, shape (typically spherical), and surface texture. |

| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |

Protocol: Determination of Drug Loading and Encapsulation Efficiency

-

Nanoparticle Lysis: Take a known volume of the nanoparticle suspension and lyophilize it. Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., dichloromethane) to disrupt the particles and release the encapsulated drug.

-

Drug Quantification: Evaporate the organic solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

-

Analysis: Quantify the amount of drug using a validated UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) method.

-

Calculations:

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

V. In Vitro Drug Release Studies

In vitro drug release studies are crucial for predicting the in vivo performance of the drug delivery system. The dialysis bag method is a common and straightforward technique.

Causality Behind Experimental Choices:

-

Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.

-

Sink Conditions: Maintaining sink conditions (concentration of drug in the release medium is less than 10% of its saturation solubility) is essential to ensure that the release rate is not limited by the drug's solubility.

-

Temperature: The study is conducted at 37°C to simulate body temperature.

Experimental Workflow: In Vitro Drug Release

Caption: Workflow for an in vitro drug release study.

Detailed Protocol: Dialysis Bag Method

-

Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

-

Incubation: Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) in a container placed in a shaking water bath at 37°C.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

-

Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the cumulative release profile as a function of time.

VI. Biocompatibility and Degradation

Poly(this compound), like PCL, is expected to be biocompatible and biodegradable.[1] The degradation of polyesters primarily occurs through the hydrolysis of their ester linkages. The methyl group in poly(this compound) may influence the rate of degradation compared to PCL. In vitro degradation studies can be performed by incubating the polymer or nanoparticles in PBS at 37°C and monitoring changes in molecular weight (via GPC) and mass loss over time. Biocompatibility can be assessed using various in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines.

VII. Conclusion and Future Perspectives

Poly(this compound) holds significant potential as a versatile biomaterial for advanced drug delivery applications. By leveraging the established knowledge of PCL and systematically investigating the influence of the methyl substitution, researchers can develop novel nanoparticle-based therapies with tailored drug release profiles and enhanced therapeutic efficacy. Further studies are warranted to fully elucidate the unique properties of this polymer and its performance in various drug delivery contexts.

VIII. References

-

Razdan, S., Wang, JC. & Barua, S. (2019). PolyBall: A new adsorbent for the efficient removal of endotoxin from biopharmaceuticals. Scientific Reports, 9, 8867. [Link]

-

Recent Advances in Polycaprolactones for Anticancer Drug Delivery. (2023). Pharmaceutics, 15(7), 1989. [Link]

-

The Application of Poly-ε-caprolactone Nanoparticles for Endotoxin Removal. (2024). Scholars' Mine. [Link]

-

Poly-e-caprolactone (PCL), a promising polymer for pharmaceutical and biomedical applications: Focus on nanomedicine in cancer. (2019). International Journal of Polymeric Materials and Polymeric Biomaterials, 68(14), 831-851. [Link]

-

Poly(ε-Caprolactone) Microparticles of Andrographolide for Paracetamol-Induced Liver Iinjury: Box-Behnken Design Based Optimization, In Vitro and In Vivo Studies. (2023). AAPS PharmSciTech, 24(8), 263. [Link]

-

POLY(ε-CAPROLACTONE) BASED NANOCARRIERS OF KAEMPFEROL: A COMPARATIVE STUDY. (2019). Bulgarian Chemical Communications, 51(Special Issue C), 103-107. [Link]

-

Polycaprolactone and its derivatives for drug delivery. (2022). Journal of Controlled Release, 348, 341-361. [Link]

-

Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design. (2023). Pharmaceutics, 15(11), 2568. [Link]

-

Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. (2023). Polymers, 15(13), 2865. [Link]

-

Synthesis, Self-Assembly, and Drug Delivery Characteristics of Poly(methyl caprolactone-co-caprolactone)-b-poly(ethylene oxide) Copolymers with Variable Compositions of Hydrophobic Blocks: Combining Chemistry and Microfluidic Processing for Polymeric Nanomedicines. (2017). Molecular Pharmaceutics, 14(7), 2393-2406. [Link]

-

The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. (2021). Polymers, 13(10), 1638. [Link]

-

Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. (2022). Scientific Reports, 12(1), 10563. [Link]

-

In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens. (2022). Molecules, 27(19), 6598. [Link]

-

8 Structure of poly(ε-caprolactone). (2010). ResearchGate. [Link]

-

In Vitro and In Vivo Evaluations of PLGA Microspheres Containing Nalmefene. (2015). PLoS ONE, 10(5), e0125953. [Link]

-

Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. (2022). Polymers, 14(19), 4192. [Link]

-

Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (2021). Molecules, 26(10), 2877. [Link]

-

In vitro and in vivo mRNA delivery using lipid- enveloped pHresponsive polymer nanoparticles. (2011). Molecular Pharmaceutics, 8(3), 774-787. [Link]

-

Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems. (2020). Polymers, 12(12), 2828. [Link]

-

POLYMERIC NANOPARTICLES WITH BIOMEDICAL APPLICATIONS. (2009). Farmacia, 57(4), 431-448. [Link]

-

Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. (2009). Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3829-3838. [Link]

-

Star‐shaped and photocrosslinked poly(1,5‐dioxepan‐2‐one): Synthesis and characterization. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(12), 2049-2054. [Link]

Sources

- 1. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced GPC/SEC Characterization of Poly(5-Methyloxepan-2-one)

Introduction & Significance

Poly(5-Methyloxepan-2-one) (PMO) is an aliphatic polyester synthesized via the ring-opening polymerization (ROP) of this compound (a methyl-substituted

The Characterization Challenge:

Standard Gel Permeation Chromatography (GPC) often relies on Polystyrene (PS) calibration. However, PMO is structurally distinct from PS. The methyl substitution alters the polymer's hydrodynamic volume (

This guide details a protocol for characterizing PMO using THF-based GPC with Universal Calibration or Triple Detection , ensuring data integrity for drug delivery and tissue engineering applications.

Experimental Design Strategy

Solvent Selection[1]

-

Primary Choice: Tetrahydrofuran (THF).

-

Rationale: PMO is an amorphous/semi-crystalline polyester that dissolves readily in THF at room temperature. THF is also the standard mobile phase for Styrene-Divinylbenzene (SDV) columns, ensuring high column efficiency and baseline stability for Refractive Index (RI) detectors.

-

Alternative: Chloroform (

) can be used if the polymer is end-capped with hydrophobic moieties that aggregate in THF, though this is rare for standard PMO.

Column Configuration

-

Stationary Phase: Styrene-Divinylbenzene (SDV) gel.

-

Pore Size: Mixed-bed columns (e.g., PLgel Mixed-C or Styragel HR series) are recommended to cover the typical

range of ROP polymers ( -

Temperature: 35°C. Maintaining a constant temperature slightly above ambient minimizes viscosity fluctuations in the detector lines.

Detector Selection (The "Trust" Factor)

To validate the molecular weight, we cannot rely on a single detector.

-

Refractive Index (RI): Measures concentration. Essential.

-

Viscometer (IV): Measures Intrinsic Viscosity

.[1] Allows for Universal Calibration , correcting for the structural density difference between PMO and PS standards. -

Multi-Angle Light Scattering (MALS) - Optional but Recommended: Measures absolute

and Radius of Gyration (

Detailed Protocol

Phase 1: Sample Preparation

Objective: Ensure complete dissolution without degradation or shear stress.

-

Weighing: Weigh

mg of dry PMO into a 4 mL amber glass vial.-

Note: Target concentration is

mg/mL. Higher concentrations (

-

-

Solvation: Add 4.0 mL of HPLC-grade THF (stabilized with BHT to prevent peroxide formation).

-

Dissolution: Cap the vial and place it on an orbital shaker at 100 RPM for 3-4 hours at room temperature.

-

Caution: Do not use ultrasonic baths for >5 minutes, as this can degrade high molecular weight chains.

-

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter into the autosampler vial.-

Why PTFE? Nylon filters can adsorb polyesters, altering the concentration.

-

Phase 2: Instrument Configuration[1]

| Parameter | Setting | Notes |

| Mobile Phase | THF (HPLC Grade, unstabilized or BHT) | Degas inline. |

| Flow Rate | 1.0 mL/min | Standard for analytical columns (7.5 - 8.0 mm ID).[2] |

| Injection Volume | 100 | Optimize based on loop size; 100 |

| Column Temp | 35°C | Ensures stable backpressure (~40-60 bar).[2] |